Home > Products > Screening Compounds P40922 > Linrodostat mesylate
Linrodostat mesylate - 2221034-29-1

Linrodostat mesylate

Catalog Number: EVT-273135
CAS Number: 2221034-29-1
Molecular Formula: C25H28ClFN2O4S
Molecular Weight: 507.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Linrodostat, also known as BMS-986205, ONO-7701 and F001287, a potent and selective, orally active IDO1 inhibitor with potential immunomodulating and antineoplastic activities. BMS-986205 specifically targets and binds to IDO1, a cytosolic enzyme responsible for the oxidation of the amino acid tryptophan into the immunosuppressive metabolite kynurenine. By inhibiting IDO1 and decreasing kynurenine in tumor cells, BMS-986205 restores and promotes the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, and causes a reduction in tumor-associated regulatory T cells (Tregs).
Synthesis Analysis

The synthesis of linrodostat mesylate involves several key steps that utilize established organic chemistry techniques. The synthetic route begins with the coupling of a vinyl boronic acid with 4-chloro-6-fluoroquinoline under Suzuki coupling conditions. Following this, hydrogenation is performed to avoid over-reduction of the quinoline structure. Subsequent steps include hydrolysis to yield a ketone, which is then reduced to an alcohol using sodium borohydride in a diastereoselective manner. The resulting alcohol undergoes mesylation to form an intermediate mesylate, which is further processed in a one-pot reaction involving di-tert-butyl malonate and acetic acid for deprotection .

Molecular Structure Analysis

Linrodostat mesylate has a complex molecular structure characterized by its quinoline core and various functional groups that facilitate its interaction with IDO1. The molecular formula is C₂₁H₂₃N₃O₄S, and its molecular weight is approximately 401.49 g/mol. The structural features include:

  • Quinoline Ring: A bicyclic aromatic compound that contributes to the hydrophobic interactions with the enzyme.
  • Amide Bond: Enhances binding affinity through hydrogen bonding interactions.
  • Mesylate Group: Increases solubility and bioavailability.

The crystal structure analysis shows specific interactions between linrodostat mesylate and amino acid residues within the active site of IDO1, including hydrogen bonds and pi-stacking interactions .

Chemical Reactions Analysis

Linrodostat mesylate primarily engages in competitive inhibition of IDO1 by occupying the heme cofactor-binding site. This action prevents the enzyme from catalyzing the conversion of tryptophan into kynurenine. The inhibition mechanism involves:

  • Competitive Binding: Linrodostat competes with tryptophan for binding to IDO1.
  • Disruption of Kynurenine Production: By inhibiting IDO1 activity, linrodostat effectively reduces kynurenine levels in biological systems.

The compound does not exhibit significant activity against other dioxygenases like indoleamine 2,3-dioxygenase 2 or tryptophan 2,3-dioxygenase, indicating its selectivity .

Mechanism of Action

The mechanism of action for linrodostat mesylate involves its interaction with the active site of IDO1. By binding to this site, linrodostat inhibits the oxidative cleavage of tryptophan:

  • Inhibition of Tryptophan Metabolism: Linrodostat prevents the conversion of tryptophan into immunosuppressive metabolites.
  • Restoration of T-cell Proliferation: In preclinical models, linrodostat has been shown to restore T-cell activity by reducing kynurenine levels, thereby enhancing immune response against tumors .
Physical and Chemical Properties Analysis

Linrodostat mesylate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Demonstrates low solubility in water but improved solubility in organic solvents.
  • Stability: Chemically stable under standard laboratory conditions but sensitive to light and moisture.

Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry have been employed to quantify linrodostat and its metabolites in biological samples .

Applications

Linrodostat mesylate has significant potential applications in oncology due to its role as an IDO1 inhibitor:

  • Cancer Immunotherapy: It is being evaluated in clinical trials for various cancers, including muscle-invasive bladder cancer.
  • Combination Therapy: Studies suggest that combining linrodostat with other immunotherapies may enhance therapeutic efficacy by overcoming tumor-induced immune suppression.

Current research continues to explore its effectiveness across different cancer types and its potential integration into existing treatment regimens .

Introduction to Indoleamine 2,3-Dioxygenase 1 (IDO1) in Cancer Immunobiology

Role of IDO1 in Tumor Immune Evasion and Immunosuppressive Microenvironments

Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic heme-containing enzyme that functions as a master regulator of tumor immune evasion. This enzyme is overexpressed in diverse cancer types, where it establishes an immunosuppressive tumor microenvironment (TME) through multifaceted mechanisms. Structurally, IDO1 contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) at residues Y111 and Y249 within its small domain, which are critical for its non-enzymic signaling functions [6]. When phosphorylated, these motifs recruit Src homology 2 (SH2) domain-containing phosphatases (SHP1/SHP2), triggering the activation of the non-canonical NF-κB pathway. This signaling cascade reprograms dendritic cells (DCs) toward a tolerogenic phenotype characterized by reduced immunogenicity and enhanced immunosuppressive capacity [6] [8].

The immunosuppressive effects of IDO1 extend beyond dendritic cell modulation. Through its enzymatic and non-enzymatic activities, IDO1 promotes the expansion and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while simultaneously inhibiting effector T cells and natural killer (NK) cells [1] [7]. This creates a self-reinforcing immunosuppressive network within the TME. Notably, CTLA-4 expressed on Tregs further amplifies IDO1 secretion by dendritic cells, establishing a positive feedback loop that enhances immune tolerance to tumor antigens [1] [4]. Additionally, IDO1 induces macrophage polarization toward the M2-like tumor-associated macrophage (TAM) phenotype, which contributes to tissue remodeling and suppression of anti-tumor immunity [7].

Table 1: Immune Cell Modulation by IDO1 in the Tumor Microenvironment

Immune Cell TypeMechanism of IDO1 ActionFunctional Outcome
Dendritic CellsReprogramming via ITIM phosphorylation and non-canonical NF-κB activationTolerogenic phenotype development
Regulatory T Cells (Tregs)Increased differentiation and activation via kynurenine-AhR signalingEnhanced immunosuppressive activity
Myeloid-Derived Suppressor Cells (MDSCs)Expansion and activation through IDO1-kynurenine pathwaySuppression of effector T cell function
Effector T CellsCell cycle arrest via GCN2 kinase activationFunctional anergy and proliferation inhibition
Natural Killer (NK) CellsDownregulation of activating receptorsReduced cytotoxic activity

Tryptophan-Kynurenine Pathway Dynamics and Immune Modulation

IDO1 catalyzes the first and rate-limiting step in the kynurenine pathway, oxidizing L-tryptophan through cleavage of the 2,3-double bond of its indole ring. This reaction consumes molecular oxygen (O₂) and produces N-formylkynurenine, which is rapidly converted to kynurenine (Kyn) [1]. The catalytic mechanism involves a ternary complex formation where the substrate binds at the sixth coordination site of the ferrous heme cofactor. The indole ring engages in water-mediated hydrogen bonding with S167 while establishing π-stacking interactions with F163 and Y126 [6]. This enzymatic reaction exhibits complex regulation, including the phenomenon of substrate inhibition at high tryptophan concentrations due to binding at an accessory site located below the heme's fifth coordination site [6].

The immunomodulatory effects of this pathway operate through two primary mechanisms: tryptophan depletion and kynurenine accumulation. Tryptophan scarcity activates the general control nonderepressible 2 (GCN2) kinase pathway in T cells, leading to phosphorylation of eukaryotic initiation factor 2α (eIF2α) and subsequent translational arrest. This results in T cell anergy and cell cycle arrest [1] [7]. Concurrently, accumulated kynurenine and its downstream metabolites activate the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor that promotes the differentiation of naïve CD4⁺ T cells into immunosuppressive Tregs while inhibiting T helper 17 (Th17) differentiation [3] [7]. AhR activation also induces IDO1 expression in dendritic cells, creating a positive feedback loop that amplifies immunosuppression [1] [9].

Table 2: Key Metabolites in the Tryptophan-Kynurenine Pathway and Their Immunological Effects

MetaboliteBiological RoleImmunological Impact
L-TryptophanEssential amino acidT cell activation and proliferation
L-KynureninePrimary IDO1 metaboliteAhR activation, Treg differentiation, endothelial cell dysfunction
3-HydroxykynurenineReactive oxygen species generatorOxidative stress, TH1 cell apoptosis
3-Hydroxyanthranilic AcidDownstream metaboliteSelective apoptosis of TH1 cells, inhibition of TH17 function
Quinolinic AcidNAD⁺ precursorMicroglial activation, neurotoxicity
Picolinic AcidMetal chelatorModulates inflammatory responses

Importantly, IDO1 exhibits conformational plasticity that enables distinct functional states. The enzyme transitions between a closed conformation that facilitates substrate binding and catalysis, and an open conformation that may favor protein-protein interactions for signaling functions [6]. This duality allows IDO1 to function as a moonlighting protein that mediates both enzymatic activity and signal transduction, depending on cellular context and microenvironmental conditions. The non-enzymic signaling function occurs predominantly in early endosomes, where phosphorylated IDO1 recruits phosphoinositide 3-kinase (PI3K) and initiates a signaling cascade that establishes long-term immunoregulatory phenotypes in dendritic cells [6].

IDO1 Overexpression as a Prognostic Biomarker in Solid Tumors and Hematologic Malignancies

IDO1 overexpression has been established as a significant negative prognostic indicator across multiple cancer types. Its expression is regulated at the transcriptional level through promoter elements including interferon-stimulated response elements (ISREs) and interferon-activated sites (GAS), which bind interferon regulatory factor 1 (IRF1) and signal transducer and activator of transcription 1 (STAT1), respectively [1] [7]. In endometrial cancer (EC), which exhibits the highest prevalence of microsatellite instability (MSI-H) across human cancers, IDO1 overexpression correlates with advanced disease stage and resistance to immunotherapy [3]. Approximately 30% of primary endometrial carcinomas demonstrate MSI-H status, a biomarker for response to immune checkpoint inhibitors, yet IDO1 overexpression in this subset predicts reduced treatment efficacy [3].

In gastrointestinal malignancies, IDO1 overexpression is associated with aggressive tumor behavior. Pancreatic ductal adenocarcinoma (PDAC) features an immunologically "non-inflamed" TME characterized by elevated IDO1 expression in both tumor cells and stromal components. This creates a metabolic barrier wherein IDO1-mediated tryptophan depletion and kynurenine accumulation inhibit effector T cell function while promoting Treg infiltration [9]. Quantitative assessments reveal that PDAC patients with high tumoral IDO1 expression exhibit significantly reduced overall survival compared to those with low expression. Similarly, in hepatocellular carcinoma, interleukin-6 (IL-6) upregulates the intestine-specific homeobox (ISX) gene, which induces coordinated expression of IDO1 and tryptophan 2,3-dioxygenase (TDO), accelerating tumor progression [4] [7].

Table 3: Prognostic Significance of IDO1 in Human Cancers

Cancer TypeExpression FrequencyPrognostic ValueAssociated Molecular Features
Endometrial Cancer40-80% in endometrioid subtypesReduced response to anti-PD-1 therapyMSI-H status (30% of cases)
Pancreatic Ductal Adenocarcinoma>60% of advanced casesReduced overall survivalKRAS mutations, dense desmoplastic stroma
Breast CancerTriple-negative > LuminalShorter progression-free survivalElevated tumor-infiltrating Tregs
Colorectal Cancer45-75% of metastatic casesIncreased metastatic potentialMicrosatellite instability status
MelanomaUp to 65% of advanced casesResistance to CTLA-4 inhibitorsElevated kynurenine/tryptophan ratio

The kynurenine/tryptophan (Kyn/Trp) ratio in serum has emerged as a non-invasive biomarker of IDO1 activity. Elevated ratios correlate with increased tumor burden, metastatic progression, and poor treatment response across multiple malignancies [6] [9]. In hematologic malignancies, IDO1 is overexpressed in Hodgkin lymphoma tumor cells and acute myeloid leukemia blasts, where it contributes to immune evasion by inhibiting allogeneic T-cell responses. The prognostic significance of IDO1 extends beyond tumor cells to include tumor-infiltrating immune cells, particularly dendritic cells and macrophages within the tumor microenvironment, where IDO1 expression creates immune-privileged niches that protect tumor cells from immune surveillance [1] [7].

Properties

CAS Number

2221034-29-1

Product Name

Linrodostat mesylate

IUPAC Name

(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide;methanesulfonic acid

Molecular Formula

C25H28ClFN2O4S

Molecular Weight

507.0 g/mol

InChI

InChI=1S/C24H24ClFN2O.CH4O3S/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23;1-5(2,3)4/h6-17H,2-5H2,1H3,(H,28,29);1H3,(H,2,3,4)/t15-,16?,17?;/m1./s1

InChI Key

LZNFBNWGSDOVIO-WNDXPBGESA-N

SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Linrodostat mesylate; BMS-986205; BMS 986205; BMS986205; ONO-7701; ONO 7701; ONO7701; F-001287; F001287; F001287; Linrodostat

Canonical SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O

Isomeric SMILES

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.